7-ethoxy-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol
Overview
Description
7-ethoxy-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol is a heterocyclic compound that features a unique fusion of thiazine and benzimidazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethoxy-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol typically involves the cyclization of 2-[(2,3-dibromopropyl)-sulfanyl]-6-ethoxy-1H-benzimidazole hydrochloride in the presence of aqueous sodium acetate (NaOAc) in dimethyl sulfoxide (DMSO) solution . This reaction yields 3-bromo-7-ethoxy-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole, which can be further processed to obtain the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the reaction conditions for large-scale synthesis. This includes ensuring the availability of high-purity starting materials, efficient reaction conditions, and effective purification techniques to achieve the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-ethoxy-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
7-ethoxy-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its structural similarity to other bioactive molecules suggests potential therapeutic applications, such as antimicrobial or anticancer agents.
Mechanism of Action
The mechanism of action of 7-ethoxy-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The exact pathways and molecular interactions depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]thiazines: These compounds share a similar core structure and exhibit comparable biological activities.
Benzimidazole Derivatives: Compounds like benzimidazole-2-thione derivatives also show similar pharmacological properties.
Uniqueness
7-ethoxy-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol is unique due to its specific ethoxy substitution and the fusion of thiazine and benzimidazole rings. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
7-ethoxy-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-2-16-9-3-4-10-11(5-9)14-6-8(15)7-17-12(14)13-10/h3-5,8,15H,2,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVYLHHCEIUQQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C3N2CC(CS3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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